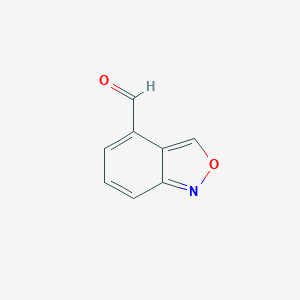

2,1-Benzoxazole-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,1-benzoxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABPRUYGJBZYOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NOC=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555880 | |

| Record name | 2,1-Benzoxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107096-56-0 | |

| Record name | 2,1-Benzoxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies for 2,1 Benzoxazole 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the 4-position of the benzoxazole (B165842) ring is a primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions. smolecule.com This reactivity is central to the construction of more complex molecular architectures.

Formation of Imines and Schiff Bases from 2,1-Benzoxazole-4-carbaldehyde

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. jkuat.ac.kejuniperpublishers.comjetir.org This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). juniperpublishers.comdergipark.org.tr

The general mechanism for Schiff base formation proceeds through a hemiaminal intermediate. juniperpublishers.com The reaction is typically catalyzed by acid or base and often requires conditions that facilitate the removal of water, such as azeotropic distillation. jetir.org The resulting imines are versatile intermediates themselves, participating in various further transformations. nih.gov

Table 1: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 (Primary Amine) | Product |

|---|---|---|

| This compound | Aniline | N-(2,1-Benzoxazol-4-ylmethylene)aniline |

| This compound | 4-Fluoroaniline | N-(2,1-Benzoxazol-4-ylmethylene)-4-fluoroaniline |

This table is illustrative and based on the general reactivity of aldehydes with primary amines to form Schiff bases.

Condensation Reactions with Active Methylene (B1212753) Compounds

This compound can undergo condensation reactions with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). A prominent example of this type of reaction is the Knoevenagel condensation. nih.gov In this reaction, a base, such as piperidine, is used to deprotonate the active methylene compound, generating a carbanion. nih.gov This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a new carbon-carbon double bond.

These reactions are significant for synthesizing α,β-unsaturated compounds, which are valuable precursors for various heterocyclic systems and other complex molecules. nih.gov

Table 2: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Base | Product Type |

|---|---|---|---|

| 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | Ethyl cyanoacetate | Piperidine | 3-Substituted coumarin |

| 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde | Diethyl malonate | Piperidine | 3-Substituted coumarin |

This table showcases examples of Knoevenagel condensations with similar aldehydes to illustrate the expected reactivity of this compound. nih.gov

Hydrazone and Related Derivative Formation

Similar to the formation of imines, this compound reacts with hydrazine (B178648) and its derivatives (such as hydrazine hydrate (B1144303) or substituted hydrazines) to form hydrazones. jrespharm.comnih.govnih.govdergipark.org.tr This reaction involves the condensation of the aldehyde with the terminal nitrogen atom of the hydrazine, resulting in a molecule containing a C=N-N linkage. dergipark.org.tr

The formation of hydrazones is a robust and widely used reaction in organic synthesis. nih.govnih.gov Hydrazones derived from benzoxazole scaffolds are of particular interest in medicinal chemistry due to their potential biological activities. jrespharm.com The reaction mechanism is analogous to imine formation, proceeding through nucleophilic attack and subsequent dehydration. nih.gov

Table 3: Formation of Hydrazone Derivatives

| Aldehyde | Hydrazine Derivative | Product |

|---|---|---|

| Aromatic Aldehydes | 2-[(5-Fluorobenzoxazol-2-yl)thio]acetohydrazide | N'-(Arylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide |

| Benzaldehyde (B42025) | 2-Hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one | 2-(Benzylidenehydrazino)-4,4-diphenyl-1H-imidazol-5(4H)-one |

This table provides examples of hydrazone formation from related benzoxazole and other heterocyclic aldehydes to demonstrate the general reaction. jrespharm.comuobaghdad.edu.iqresearchgate.net

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The aldehyde functionality of this compound is susceptible to olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form alkenes. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comclockss.org

In the Wittig reaction, a phosphorus ylide (phosphorane) reacts with the aldehyde to form an oxaphosphetane intermediate, which then decomposes to yield an alkene and a phosphine (B1218219) oxide. harvard.edu

The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org The HWE reaction typically shows high E-selectivity, favoring the formation of the trans-alkene. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion, which then adds to the aldehyde. wikipedia.org

Table 4: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Reaction | Reagent | Key Intermediate | Byproduct | Stereoselectivity |

|---|---|---|---|---|

| Wittig | Phosphorus Ylide | Oxaphosphetane | Triphenylphosphine oxide | Variable (often Z-selective with non-stabilized ylides) |

Transformations of the Benzoxazole Ring System

The benzoxazole ring itself can undergo chemical transformations, although its reactivity is influenced by the presence and nature of substituents.

Electrophilic Aromatic Substitution Pattern Analysis

The benzoxazole ring system is aromatic, and as such, it can undergo electrophilic aromatic substitution (EAS). researchgate.net In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The oxazole (B20620) portion of the fused ring system is electron-rich, while the aldehyde group at the 4-position is an electron-withdrawing group.

Nucleophilic Additions and Substitutions

The aldehyde group at the C4 position of the 2,1-benzoxazole ring is the primary site for reactivity via nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. openstax.orgslideshare.net This reaction typically proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol derivative. openstax.org

The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. openstax.org The reactivity of the aldehyde is generally higher than that of a ketone because it has only one alkyl group to inductively stabilize the partial positive charge on the carbonyl carbon. openstax.org

Key nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), often generated in situ from sodium or potassium cyanide and a weak acid, adds across the carbonyl double bond to form a 2-hydroxy-2-(2,1-benzoxazol-4-yl)acetonitrile. chemguide.co.uk This reaction is significant as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Addition of Amines: Primary amines react with the aldehyde to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. slideshare.net This transformation is crucial for introducing nitrogen-containing substituents and for the synthesis of more complex heterocyclic systems.

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, (2,1-benzoxazol-4-yl)methanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation to Carboxylic Acid: Conversely, oxidation of the aldehyde group using agents such as potassium permanganate (B83412) or chromium trioxide yields 2,1-benzoxazole-4-carboxylic acid.

The table below summarizes these fundamental transformations.

| Reaction Type | Nucleophile/Reagent | Product | Significance |

|---|---|---|---|

| Cyanohydrin Formation | HCN / CN⁻ | 2-Hydroxy-2-(2,1-benzoxazol-4-yl)acetonitrile | Introduces a versatile nitrile group for further synthesis. chemguide.co.uk |

| Imine Formation | Primary Amine (R-NH₂) | N-substituted imine | Forms C=N bond, precursor for larger heterocycles. slideshare.net |

| Reduction | NaBH₄ or LiAlH₄ | (2,1-Benzoxazol-4-yl)methanol | Converts aldehyde to a primary alcohol. |

| Oxidation | KMnO₄ or CrO₃ | 2,1-Benzoxazole-4-carboxylic acid | Forms a carboxylic acid for amidation, esterification, etc. |

C-H Activation and Direct Functionalization Methods

Transition metal-catalyzed C-H bond activation has become a powerful tool for the synthesis and functionalization of heterocyclic compounds. researchgate.net While the C2 position of the benzoxazole ring is a common site for C-H activation due to the directing effect of the ring's nitrogen atom, functionalization of the fused benzene (B151609) ring presents a greater challenge and is less common in the literature. mdpi.comnitrkl.ac.in

Synthesizing functionalized benzoxazoles at the C4 position is of particular interest. Research has demonstrated that palladium-catalyzed, anilide-directed regioselective C-H activation can achieve functionalization at this position. nitrkl.ac.in For instance, a one-pot synthesis of C4-alkenylated 2-aryl benzoxazoles has been developed starting from 2-amidophenols and electronically deficient olefins. nitrkl.ac.in This process involves an initial Pd-catalyzed C-H alkenylation of the amidophenol, followed by an intramolecular annulation to form the C4-functionalized benzoxazole ring. nitrkl.ac.in A similar strategy has been employed for C4-arylation. nitrkl.ac.in

These methods highlight the potential for direct functionalization of the this compound scaffold, assuming the aldehyde group is compatible with the reaction conditions or is introduced after the C-H activation step. The electron-withdrawing nature of the aldehyde could influence the regioselectivity of such reactions.

The table below outlines various C-H functionalization strategies that have been applied to the benzoxazole core.

| Functionalization | Position | Catalyst/Method | Significance |

|---|---|---|---|

| Arylation | C2 | Pd-catalyzed direct arylation with aryl chlorides. organic-chemistry.org | Forms 2-arylbenzoxazoles. |

| Amination | C2 | Copper-catalyzed oxidative C-H amination with primary amines. organic-chemistry.org | Introduces amino groups at the C2 position. |

| Alkenylation | C4 | Pd-catalyzed ortho-C-H functionalization of 2-amidophenol precursors. nitrkl.ac.in | Allows for direct introduction of vinyl groups at the C4 position. |

| Arylation | C4 | Pd-catalyzed ortho-arylation of 2-amidophenol precursors. nitrkl.ac.in | Enables direct synthesis of C4-aryl benzoxazoles. |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. rsc.org The aldehyde functionality makes this compound an ideal candidate for inclusion in various MCRs to rapidly generate molecular complexity.

Several MCRs that utilize an aldehyde as a key building block have been developed for the synthesis of diverse heterocyclic systems.

Groebke–Blackburn–Bienaymé Reaction: This is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]heterocycles. beilstein-journals.org By using this compound in this reaction, novel hybrid molecules incorporating both benzoxazole and imidazo-fused scaffolds could be synthesized.

Benzoxazole Synthesis from Catechols: An efficient one-pot synthesis of benzoxazoles has been reported through the ZrCl₄-catalyzed reaction of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov In this context, this compound could potentially react with a different catechol and ammonium acetate to create bis-benzoxazole structures.

Pyrimido[2,1-b]benzothiazole Synthesis: A one-pot, three-component reaction of 2-aminobenzothiazole, various benzaldehyde derivatives, and β-ketoesters or similar active methylene compounds has been shown to produce pyrimido[2,1-b]benzothiazole derivatives. scirp.org The reaction proceeds through an initial Knoevenagel condensation followed by a Michael addition and cyclization. scirp.org Substituting this compound for the benzaldehyde derivative would lead to the formation of complex heterocyclic systems bearing a benzoxazole substituent.

The table below presents a hypothetical MCR based on established methodologies, illustrating the potential of this compound as a synthetic building block.

| Reaction Name/Type | Components | Potential Product Class | Reference Methodology |

|---|---|---|---|

| Pyrimido-benzazole Synthesis | 1. This compound 2. 2-Aminobenzothiazole 3. Ethyl acetoacetate | Ethyl 2-methyl-4-(2,1-benzoxazol-4-yl)-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate | Based on the synthesis of pyrimido[2,1-b]benzothiazoles. scirp.org |

| Groebke–Blackburn–Bienaymé Reaction | 1. This compound 2. 2-Aminopyridine 3. Isocyanide (e.g., tert-butyl isocyanide) | 3-Amino-2-(2,1-benzoxazol-4-yl)imidazo[1,2-a]pyridines | Based on the GBB three-component reaction. beilstein-journals.org |

| Benzoxazole Synthesis | 1. This compound 2. 2-Aminophenol (B121084) 3. Oxidizing Agent | 2-(2,1-Benzoxazol-4-yl)benzoxazole | Based on the condensation of o-aminophenols with aldehydes. acs.orgijpbs.com |

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Spectroscopic Analysis for Structural Elucidation

Specific chemical shifts (δ) and coupling constants (J) for the protons in 2,1-Benzoxazole-4-carbaldehyde have not been reported in the available literature. This data is crucial for assigning the positions of hydrogen atoms on the benzoxazole (B165842) ring system and the aldehyde functional group.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Confirmation

Detailed ¹³C NMR data, which would confirm the carbon skeleton of the molecule by identifying the chemical shifts of each unique carbon atom, is not available. This includes the characteristic signal for the carbonyl carbon of the aldehyde group and the carbons of the fused heterocyclic ring system.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Advanced 2D NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons. No such experimental data or analyses for this compound were found.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum, which identifies functional groups based on their vibrational frequencies, is not available for this compound. Key expected absorptions would include a strong band for the carbonyl (C=O) stretch of the aldehyde and characteristic peaks for the C=N and C-O bonds within the benzoxazole ring, as well as C-H and C=C stretching from the aromatic system. Without experimental data, a table of specific vibrational frequencies cannot be compiled.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry data, including the molecular ion peak (m/z) that confirms the molecular weight, and fragmentation patterns that offer structural clues, have not been published. High-Resolution Mass Spectrometry (HRMS) data, which provides a highly accurate molecular weight for determining the elemental formula, is also unavailable.

Elemental Analysis for Stoichiometric Composition Verification

The results of elemental analysis, which experimentally determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) to verify the stoichiometric formula (C₈H₅NO₂), are not documented in the accessible scientific literature.

Computational and Theoretical Studies on 2,1 Benzoxazole 4 Carbaldehyde and Analogous Benzoxazoles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic and structural properties of benzoxazole (B165842) derivatives. researchgate.netdergipark.org.tr By calculating the electron density of a system, DFT methods can determine its ground-state energy, optimized geometry, and a host of other molecular properties with a favorable balance of accuracy and computational cost. ui.edu.ng

The electronic properties of benzoxazole derivatives are primarily governed by their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity and a greater potential for charge transfer within the molecule. researchgate.net

In many benzoxazole derivatives, both the HOMO and LUMO are characterized by a π-electron distribution over the aromatic system. researchgate.net DFT calculations, often using the B3LYP functional, are employed to visualize these orbitals and calculate their energies. researchgate.netdergipark.org.tr This analysis helps in understanding the electronic transitions, such as the π→π* transitions responsible for UV-visible absorption. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Analogous Benzoxazole Derivatives

| Compound | Method/Basis Set | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 2-(5-methylpyridin-2-yl)-benzoxazole | B3LYP/6-311++G** | -6.15 | -1.55 | 4.60 | researchgate.net |

| Benzoxazole | B3LYP/6-31G | -6.68 | -0.99 | 5.69 | ui.edu.ng |

| 2-Methylbenzoxazole | B3LYP/6-31G | -6.42 | -0.84 | 5.58 | ui.edu.ng |

| 2-Phenylbenzoxazole | B3LYP/6-31G* | -6.39 | -1.51 | 4.88 | ui.edu.ng |

Determining the most stable three-dimensional structure of a molecule is a primary application of computational chemistry. Geometry optimization calculations using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are performed to find the minimum energy conformation. nih.gov For complex benzoxazole derivatives, multiple stable conformers may exist. For instance, in a study of a bis(benzoxazole)-based overcrowded alkene, four different stable conformers were identified, arising from rotations about the single bonds connecting the benzoxazole units to a central axle. acs.orgdiva-portal.org

Table 2: Selected Optimized Geometrical Parameters for 2-(p-nitrobenzyl)benzoxazole

| Parameter | Bond/Angle | Calculated Value (B3LYP/SDD) | Source |

|---|---|---|---|

| Bond Length | C=N | 1.533 Å | esisresearch.org |

| Bond Length | C-O (in ring) | 1.241 Å | esisresearch.org |

| Bond Angle | C-O-C | 105.1° | esisresearch.org |

| Dihedral Angle | Ph-CH2-Benzoxazole | -113.59° (C19-C18-C17-C16) | nih.gov |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and verify experimental data.

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy. esisresearch.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., 0.9613) for better comparison. esisresearch.org Such calculations aid in the assignment of complex vibrational spectra, such as identifying the C=N stretching mode or the asymmetric C-O-C vibration in benzoxazole derivatives. esisresearch.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net These theoretical predictions are valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectrum with the experimental one. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It posits that the most significant interactions between two reacting molecules involve their respective HOMOs and LUMOs. wikipedia.org DFT calculations provide the necessary inputs for FMO analysis, including the energies and spatial distributions of these orbitals.

The analysis of FMOs and other derived quantum chemical descriptors can predict the reactive sites within a benzoxazole molecule. ui.edu.ngresearchgate.net

Nucleophilic and Electrophilic Sites: The regions of the molecule where the HOMO is localized are likely sites for electrophilic attack, while LUMO localization indicates sites susceptible to nucleophilic attack. ui.edu.ng

Table 3: Calculated Global Reactivity Descriptors for Benzoxazole Derivatives

| Compound | Hardness (η) | Softness (σ) | Electrophilicity Index (ω) | Source |

|---|---|---|---|---|

| Benzoxazole | 2.85 | 0.35 | 2.53 | ui.edu.ng |

| 2-Methylbenzoxazole | 2.79 | 0.36 | 2.63 | ui.edu.ng |

| 2-Phenylbenzoxazole | 2.44 | 0.41 | 3.97 | ui.edu.ng |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. acs.orgdiva-portal.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time. uantwerpen.be This is particularly useful for understanding large-scale molecular motions and complex reaction pathways that occur on picosecond to nanosecond timescales. hep.com.cn

MD simulations are instrumental in elucidating the complex dynamic processes in benzoxazole-containing systems, such as molecular motors or photoswitches. diva-portal.org A comprehensive study on a bis(benzoxazole)-based overcrowded alkene used MD simulations to map out its photochemical and thermal isomerization steps. acs.orgdiva-portal.org

The key dynamic events observed include:

Photochemical E-Z Isomerization: Upon light absorption, the central double bond of the molecule undergoes an E-Z isomerization, converting a stable isomer into a metastable one. acs.org

Thermal Helix Inversion (THI): The metastable isomer can then relax back to a more stable form through a thermal process that involves inverting the molecule's helical structure. diva-portal.org

Single-Bond Rotations: The benzoxazole moieties can rotate around the single bonds that connect them to the central part of the molecule. These rotations can be coupled or uncoupled to the main isomerization process, leading to multiple possible relaxation pathways. acs.orgdiva-portal.org

For example, one pathway might involve a direct THI, while another could proceed through an intermediate conformer generated by a benzoxazole rotation, with each pathway having a distinct activation energy barrier. diva-portal.org Other analogous systems show different isomerization pathways, such as excited-state intramolecular proton transfer (ESIPT), where a proton is transferred within the molecule upon photoexcitation, or UV-induced reversible photoisomerization between benzoxazole and an isocyanophenol form. nih.govuc.pt

Table 4: Calculated Activation Barriers for Isomerization Pathways in a Bis(benzoxazole) System

| Pathway Description | Initial Conformer | Final Conformer | Gibbs Free Energy of Activation (kJ/mol) | Source |

|---|---|---|---|---|

| Direct Thermal Helix Inversion (THI) with two benzoxazole rotations | L-M1 (Metastable) | L-S1 (Stable) | 47.2 | acs.orgdiva-portal.org |

| Benzoxazole rotation followed by THI | L-M1 (Metastable) | L-S1 (Stable) | 45.7 | acs.orgdiva-portal.org |

Intermolecular Interactions and Solvent Effects

The non-covalent interactions that a molecule engages in are fundamental to its physical properties, crystal packing, and interactions with biological targets. For benzoxazole derivatives, these forces are primarily a combination of hydrogen bonds, π-π stacking, and van der Waals forces.

The choice of solvent can significantly influence the synthesis of benzoxazole derivatives. ajchem-a.com Research on the condensation reaction between 2-aminophenols and aldehydes to form 2-aryl-substituted benzoxazoles has shown that reaction times and yields vary considerably with the solvent used. academie-sciences.fr In one study, acetonitrile (B52724) was identified as the optimal solvent for a transformation catalyzed by a TiO2ZrO2 composite, yielding the product in a much shorter time compared to solvents like toluene, ethanol, THF, and dichloromethane (B109758). academie-sciences.fr Some modern synthetic methods even proceed under solvent-free conditions, which offers environmental and practical advantages. ajchem-a.comrsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com It is an essential tool in structure-based drug design, helping to elucidate the molecular basis of a drug's mechanism of action.

Prediction of Binding Modes and Affinities in Research Models

Molecular docking studies on various benzoxazole derivatives have been widely conducted to predict their binding modes and affinities for a range of biological targets, including those involved in cancer, microbial infections, and neurological disorders. ijpsdronline.comnih.govnih.gov These studies provide critical information on how the ligand fits into the active site of a target protein and the key interactions that stabilize the complex.

For example, in studies targeting enzymes relevant to cancer, benzoxazole derivatives have been docked into the active sites of proteins like thymidylate synthase and cyclin-dependent kinases. ijpsdronline.comd-nb.info The results often reveal crucial hydrogen bond interactions between the heteroatoms in the benzoxazole ring and amino acid residues in the catalytic site. mdpi.com Furthermore, π-π stacking interactions between the fused aromatic system of the benzoxazole core and aromatic residues like tyrosine or phenylalanine are commonly observed, anchoring the ligand within the binding pocket. mdpi.com

The binding affinity is typically quantified by a docking score or binding free energy, with more negative values indicating a more stable interaction. These scores are used to rank potential drug candidates and prioritize them for synthesis and experimental testing. nih.govresearchgate.net

| Target Protein | Benzoxazole Derivative Type | Key Interactions Predicted | Predicted Binding Affinity (Example) | Reference(s) |

| DNA Gyrase | Antimicrobial benzoxazoles | Hydrogen bonds, Hydrophobic interactions | Docking Score: -6.687 kcal/mol | researchgate.net |

| Thymidylate Synthase | Anticancer benzoxazoles | Hydrogen bonds, van der Waals interactions | - | ijpsdronline.com |

| Sec14p (Fungal Protein) | Antifungal benzoxazoles | π–π stacking with Tyr151, Hydrogen bond with Ser173 | Binding Energy: -7.54 kcal/mol | mdpi.com |

| β-Tubulin (Parasitic) | Anthelmintic benzoxazoles | Hydrogen bonds, Hydrophobic interactions | Minimum binding energy | nih.gov |

| Adenosine A2A Receptor | CNS-active benzoxazoles | Interactions with Asn253, Phe168 | Ki values determined post-screening | nih.gov |

| VEGFR-2 | Anticancer benzoxazoles | Steric, electrostatic, and hydrogen bond interactions | - | rsc.org |

Analysis of Structure-Based Design Principles

Structure-based design uses the three-dimensional structural information of a biological target to guide the design of new, more potent, and selective inhibitors. semanticscholar.org Docking results are central to this process, providing a rational basis for modifying a ligand's structure to improve its interaction with the target.

For benzoxazole derivatives, structure-based design has been instrumental in optimizing their activity. nih.govacs.org After identifying an initial "hit" compound, medicinal chemists use docking models to understand its binding mode. This allows for the rational introduction of new functional groups to enhance binding affinity or improve pharmacokinetic properties. For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the bound ligand, a methyl or ethyl group might be added to the ligand scaffold to fill that space, potentially increasing potency. nih.gov

Studies on transthyretin (TTR) amyloidogenesis inhibitors have shown that the linkage between the two aromatic rings of the inhibitors, including 2-arylbenzoxazoles, is critical for potency and selectivity. nih.gov By analyzing co-crystal structures, researchers can systematically modify substituents on the benzoxazole core to maximize occupancy of hydrophobic binding pockets and form key electrostatic interactions, leading to more effective kinetic stabilizers. nih.gov Similarly, in the development of thrombin inhibitors, the benzoxazole core was selected based on its ideal fit within a specific pocket (S2) of the enzyme, demonstrating how the scaffold itself is a key element in structure-based design. acs.org This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling methods that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. scholarsresearchlibrary.com

For benzoxazole derivatives, numerous QSAR studies have been performed to guide the design of new compounds with enhanced activities, particularly as antimicrobial and anticancer agents. ijpsdronline.comresearchgate.netnih.gov These studies involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be topological (e.g., molecular connectivity indices), electronic (e.g., HOMO/LUMO energies), or thermodynamic (e.g., Gibbs free energy). researchgate.netscholarsresearchlibrary.com

Using statistical methods like multiple linear regression (MLR), a mathematical model is developed that links these descriptors to the observed biological activity (e.g., minimum inhibitory concentration). ijpsdronline.comscholarsresearchlibrary.comresearchgate.net A robust QSAR model, indicated by high correlation coefficients (r²) and cross-validation scores (q²), can then be used to predict the activity of new, unsynthesized benzoxazole analogs. researchgate.netrsc.org

For example, a QSAR study on benzoxazole derivatives with antimicrobial activity found that topological parameters and connectivity indices were highly relevant for their efficacy. researchgate.net Another study on anticancer benzoxazoles used 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.org The resulting 3D contour maps from these analyses visually represent regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity, providing direct guidance for structural modifications. rsc.org These models consistently show that substitutions at the C-2 and C-5 positions of the benzoxazole ring are critical for modulating biological activity. mdpi.com

| Study Focus | Model Type | Key Descriptors/Fields | Statistical Method | Validation (r²) | Reference(s) |

| Antimicrobial Activity | 2D-QSAR | Topological parameters, Kier's molecular connectivity indices (¹χ, ¹χv) | Multiple Linear Regression (MLR) | 0.927 (vs. A. niger) | researchgate.net |

| Anticancer Activity (HCT 116) | 2D-QSAR & 3D-QSAR | Sphere exclusion algorithm, k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) | MLR, kNN-MFA | - | ijpsdronline.com |

| Anticancer Activity (VEGFR-2) | 3D-QSAR | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | CoMFA, CoMSIA | R²cv up to 0.711 | rsc.org |

| Antimicrobial Activity (MRSA) | 2D-QSAR | Substituent effects | Multivariable Regression Analysis | - | nih.gov |

| Antibacterial Activity (B. subtilis) | 2D-QSAR | Thermodynamic (Gibbs free energy), Electronic (HOMO energy) | Multiple Linear Regression (MLR) | - | scholarsresearchlibrary.com |

Research Applications and Mechanistic Insights

Role in Heterocyclic Compound Design and Exploration

The unique structure of 2,1-benzoxazole-4-carbaldehyde, featuring a fused benzene (B151609) and oxazole (B20620) ring system with a reactive aldehyde group, makes it a valuable component in the synthesis of more complex molecules. vulcanchem.comrsc.org

Building Block for Complex Molecular Architectures

In the field of synthetic organic chemistry, this compound serves as a fundamental building block for constructing intricate molecular frameworks. cymitquimica.combiosolveit.de Its aldehyde functional group provides a reactive site for a variety of chemical transformations, including condensation reactions, nucleophilic additions, and cross-coupling reactions. vulcanchem.com This allows for the systematic assembly of larger, more complex heterocyclic structures. For instance, it can be used in the synthesis of 2-substituted benzoxazoles, where the aldehyde group is a precursor to further chemical modifications. tsijournals.comijpbs.com The benzoxazole (B165842) core itself is a stable and planar system that can be incorporated into larger polycyclic aromatic compounds or linked to other heterocyclic systems to create novel molecular hybrids with potentially unique properties. igi-global.combohrium.com

Scaffold for Diversity-Oriented Synthesis in Chemical Research

Diversity-oriented synthesis (DOS) is a strategy employed in chemical research to generate a wide array of structurally diverse molecules from a common starting material. proquest.comcam.ac.uk The this compound scaffold is well-suited for this approach. proquest.com By systematically modifying the aldehyde group and introducing various substituents onto the benzoxazole ring, researchers can rapidly generate libraries of related compounds. proquest.com This method facilitates the exploration of chemical space and the discovery of new molecules with desired properties. For example, a library of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles was synthesized through an oxidative coupling reaction of aldehydes, demonstrating the utility of this scaffold in creating diverse molecular libraries for biological screening. proquest.com

Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The 2,1-benzoxazole scaffold has been extensively used in such research. vulcanchem.commdpi.comresearchgate.net

Investigation of Ligand Affinity and Selectivity in Enzyme and Receptor Assays

Derivatives of 2,1-benzoxazole are frequently evaluated in enzyme and receptor assays to determine their binding affinity and selectivity. igi-global.com The benzoxazole nucleus can serve as a core structure that interacts with biological targets, while modifications to its substituents allow for the fine-tuning of these interactions. igi-global.com For example, research has shown that the introduction of specific groups at the 2- and 5-positions of the benzoxazole ring is critical for its interaction with certain enzymes. nih.gov The hydroxyl group at the 5-position and the aldehyde at the 4-position of related benzoxazole carbaldehydes are noted for their roles in hydrogen bonding with target enzymes and potential covalent modification of cysteine residues, respectively. vulcanchem.com

Exploration of Biological Activity Profiles in in vitro Cell Line Models for Research Purposes (e.g., antiproliferative, antibacterial)

The biological effects of 2,1-benzoxazole derivatives are widely studied in various in vitro cell line models to assess their potential as research tools. These studies have revealed a broad spectrum of activities, including antiproliferative and antibacterial effects. mdpi.comnih.gov

Antiproliferative Activity:

Numerous studies have demonstrated the antiproliferative activity of benzoxazole derivatives against a range of human cancer cell lines. mdpi.commdpi.comnih.gov For example, certain 2-arylbenzoxazole derivatives have shown promising anticancer activity, particularly against non-small cell lung cancer (NCI-H460) cells, with some compounds exhibiting greater potency than the reference drug etoposide. mdpi.com The substitution pattern on both the benzoxazole core and the aryl group at the 2-position significantly influences the cytotoxic effects. mdpi.commdpi.com

Below is a table summarizing the in vitro antiproliferative activity of selected benzoxazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylbenzoxazole Derivatives | NCI-H460 (Non-small cell lung) | 0.4 - 41.6 | mdpi.com |

| 2-Mercaptobenzoxazole (B50546) Derivatives | HepG2 (Hepatocellular carcinoma) | 6.83 | mdpi.comnih.gov |

| 2-Mercaptobenzoxazole Derivatives | MCF-7 (Mammary gland cancer) | 3.64 | mdpi.comnih.gov |

| 2-Mercaptobenzoxazole Derivatives | MDA-MB-231 (Breast cancer) | 2.14 | mdpi.comnih.gov |

| 2-Mercaptobenzoxazole Derivatives | HeLa (Cervix carcinoma) | 5.18 | mdpi.comnih.gov |

Antibacterial Activity:

The antibacterial properties of benzoxazole derivatives have also been a significant area of research. nih.govnih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov A notable finding is that a benzoxazole derivative with a 4-(piperidinethoxy)phenyl unit at the 2-position exhibited strong activity against Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com The structure-activity relationship studies emphasize the importance of substituents at the 2- and 5-positions for antibacterial efficacy. nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for selected benzoxazole derivatives against various bacterial strains.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Arylbenzoxazole (Compound 47) | Pseudomonas aeruginosa | 0.25 | mdpi.com |

| 2-Arylbenzoxazole (Compound 47) | Enterococcus faecalis | 0.5 | mdpi.com |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid (Compound 2b) | Bacillus subtilis | 0.098 - 0.78 | nih.gov |

| 2,5-Disubstituted Benzoxazoles | Staphylococcus aureus | 256 | dergipark.org.tr |

| 2,5-Disubstituted Benzoxazoles | Enterococcus faecalis | 64 | dergipark.org.tr |

Mechanistic Research on Biological Target Inhibition (e.g., kinases, acetylcholinesterase in research assays)

To understand the molecular basis of their biological activities, researchers investigate the mechanisms by which 2,1-benzoxazole derivatives inhibit specific biological targets.

Kinase Inhibition:

Protein kinases are a major focus of cancer research, and several benzoxazole derivatives have been identified as kinase inhibitors. mdpi.comnih.govresearchgate.net They have been shown to target kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2). mdpi.commdpi.comnih.govacs.orgnih.gov For instance, a 2-mercaptobenzoxazole derivative demonstrated potent inhibitory activity against EGFR, HER2, VEGFR2, and CDK2, suggesting a multi-targeted mechanism. mdpi.comnih.gov Molecular docking studies have further elucidated the binding interactions between these compounds and the active sites of kinases. researchgate.net

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Several benzoxazole derivatives have been evaluated as AChE inhibitors. nih.govmdpi.comyyu.edu.trmdpi.comresearchgate.net Studies have shown that 2-aryl-6-carboxamide benzoxazole derivatives can act as potent, selective, and mixed-type dual inhibitors of both acetylcholinesterase and butyrylcholinesterase (BChE). yyu.edu.tr The inhibitory activity is dependent on the substitution pattern, with some derivatives showing more potent inhibition than the standard drug donepezil (B133215) in research assays. mdpi.comyyu.edu.tr

Advanced Materials Science Research Applications

The unique molecular architecture of 2,1-benzoxazole derivatives, characterized by a fused benzene and oxazole ring system, imparts valuable photophysical properties that are exploited in various advanced materials. The presence of a carbaldehyde group at the 4-position on the 2,1-benzoxazole scaffold provides a reactive handle for further functionalization, allowing for the synthesis of tailored molecules for specific high-performance applications.

Photochromic Materials Research

Photochromism is a phenomenon involving the reversible transformation of a chemical species between two forms, or isomers, induced by the absorption of electromagnetic radiation. frontiersin.orgresearchgate.net This light-induced change results in a different absorption spectrum, manifesting as a change in color. frontiersin.orgolikrom.com Organic photochromic molecules are of significant interest for their potential use in stimuli-responsive materials such as optical memory storage systems, security markings, and photo-switchable molecular devices. frontiersin.org

The mechanism in organic molecules often involves processes like pericyclic reactions, cis-trans isomerization, or intramolecular hydrogen transfer. frontiersin.org Benzoxazole derivatives are among the heterocyclic systems investigated for these properties. sciforum.net Their rigid, conjugated structure is conducive to the electronic transitions required for photochromic behavior. While direct research focusing solely on the photochromic properties of this compound is not extensively documented, its structural features are relevant. The benzoxazole core provides the fundamental photoactive unit, and the aldehyde group at the 4-position serves as a versatile anchor point. This allows for its incorporation into larger molecular or polymeric systems where the photochromic response can be modulated or amplified.

Fluorescent Whitening Agent Research

Fluorescent whitening agents (FWAs), or optical brighteners, are compounds that absorb light in the ultraviolet and violet region (typically 340-370 nm) of the electromagnetic spectrum and re-emit it in the blue region (typically 420-470 nm). researchgate.net This behavior masks the inherent yellowing of materials, making them appear whiter. Benzoxazole derivatives are a prominent class of compounds used commercially as FWAs, particularly for polyester (B1180765) fibers and plastics. researchgate.netijsrst.comjocpr.com

The effectiveness of benzoxazole-based FWAs stems from their high fluorescence quantum yields and photostability. jocpr.com Research has focused on synthesizing various benzoxazole structures to optimize their whitening effects. For instance, compounds based on dicarboxylic acid derivatives containing the benzoxazole moiety have been synthesized and evaluated for their whitening efficiency on textiles. researchgate.net Similarly, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene is another benzoxazole derivative noted for its FWA properties. researchgate.net The synthesis of such compounds often involves the condensation of 2-aminophenols with aldehydes or carboxylic acids. sci-hub.se this compound, with its reactive aldehyde group, is a potential precursor for creating novel FWA structures with tailored absorption and emission profiles.

Table 1: Examples of Benzoxazole Derivatives in FWA Research

| Derivative Type | Key Structural Feature | Application/Finding | Reference |

|---|---|---|---|

| 2-Phenylbenzoxazoles | Phenyl group at the 2-position | General use as organic brightening agents. | researchgate.net |

| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) | Two benzoxazole units linked by a naphthalene (B1677914) core | Exhibits exceptional multifunctional properties for optoelectronics. | researchgate.net |

| Dicarboxylic acid derivatives | Benzoxazole moieties linked by dicarboxylic acids | Synthesized for application as fluorescent brighteners. | researchgate.net |

| Commercial FWA "OB" | A trimeric benzoxazole skeleton based on 2,5-thiophenedicarboxaldehyde | Successfully synthesized in a gram-scale, one-pot condensation reaction. sci-hub.se | sci-hub.se |

Laser Dye Research

Laser dyes are complex organic compounds that are used as the gain medium in dye lasers. These molecules must possess strong absorption at the pump laser wavelength, a high fluorescence quantum yield, and a broad emission spectrum. Benzoxazole derivatives are recognized for their utility in this field. ijpbs.com Specifically, certain 2-phenylbenzoxazoles are known to function as efficient organic brightening laser dyes. researchgate.net The extensive π-conjugated system of the benzoxazole core allows for efficient absorption of energy and subsequent fluorescent emission, which is the fundamental principle behind their operation as a laser medium. The substitution pattern on the benzoxazole ring system can be altered to fine-tune the dye's spectral properties, including its absorption and lasing wavelengths.

Polymer Chemistry Applications

In polymer chemistry, monomers with specific functional groups are used as building blocks to construct polymers with desired properties. The aldehyde functionality is a versatile reactive group that can participate in a variety of polymerization and modification reactions, including condensations and cross-coupling. vulcanchem.com

This compound is a valuable monomer precursor due to the presence of both the functional benzoxazole ring and the reactive aldehyde group. vulcanchem.com This allows for the incorporation of the photophysically active benzoxazole moiety into polymer backbones or as pendant groups. For example, porous organic polymers (POPs) incorporating benzoxazole and benzothiazole (B30560) linkages have been synthesized. researchgate.net These materials exhibit high surface areas and are researched for applications such as carbon dioxide storage and separation, demonstrating the utility of integrating benzoxazole units into stable polymeric frameworks. researchgate.net The aldehyde group on this compound provides a direct route for creating such polymers through reactions with appropriate amine-functionalized co-monomers.

Organic Light Emitting Diode (OLED) Material Research

The benzoxazole core is a common structural motif in materials designed for organic light-emitting diodes (OLEDs). researchgate.net These derivatives are utilized in various roles within the OLED device stack, including as fluorescent dopants in the emissive layer, as hole-transporting materials, and as electron-transporting materials. researchgate.netsci-hub.se The rigid, planar structure and electron-deficient nature of the oxazole ring contribute to the good thermal stability and charge-transporting properties required for these applications.

Researchers have developed numerous benzoxazole-based materials to achieve high-efficiency and stable OLEDs. For instance, devices using a multifunctional benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), have been fabricated. researchgate.net In other research, benzobisoxazole-based compounds have been synthesized for use as electron-transporting materials in deep-red phosphorescent OLEDs, achieving a maximum external quantum efficiency (EQE) of up to 19.3%. researchgate.net A device based on a 2-(2′-hydroxyphenyl)benzoxazole derivative showed sky-blue emission with an impressive EQE of 8.0%. researchgate.net The aldehyde functionality of this compound makes it a key intermediate for synthesizing more complex, high-performance molecules for the next generation of OLEDs. vulcanchem.com

Table 2: Performance of Selected Benzoxazole-Based OLEDs

| Material Type | Role in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| 2-(2′-hydroxyphenyl)benzoxazole derivative | Emitter | Sky-Blue | 8.0% | researchgate.net |

| 2-(2′-hydroxyphenyl)benzoxazole derivative | Single Molecular White-Light Emitter | Green-White | 5.3% | researchgate.net |

| Benzobisoxazole derivative (TPO-DBBO) | Electron-Transport Material | Deep-Red (Phosphorescent) | 19.3% | researchgate.net |

Applications in Catalysis and Ligand Design for Organic Synthesis

This compound and its derivatives are significant in the field of catalysis in two primary ways: their synthesis often relies on catalytic methods, and their structure is suitable for use as a ligand in catalytic reactions.

The synthesis of the benzoxazole core is a major area of research, with numerous catalytic systems developed to improve efficiency and yield. These methods often involve the condensation of a 2-aminophenol (B121084) with an aldehyde or carboxylic acid derivative. Various catalysts, including metal-based and metal-free systems, have been successfully employed. rsc.orgacs.org For example, copper-catalyzed protocols are widely reported for constructing the benzoxazole unit. medcraveonline.com The development of heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, offers advantages like high yields, solvent-free conditions, and catalyst recyclability. acs.org

Table 3: Catalytic Systems for the Synthesis of 2-Substituted Benzoxazoles

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid (BAIL) Gel | 2-Aminophenol and Benzaldehyde (B42025) | Solvent-free, reusable catalyst, high yield (98%). | acs.org |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | Intramolecular cyclization under air. | jocpr.com |

| Palladium complexes of dendronized amine polymer | 2-Aminophenol and Benzaldehyde | Low catalyst loading, reusable for 5 cycles, air as oxidant. | rsc.org |

| Molecular Iodine (I₂) | 2-Aminophenol and Aromatic Aldehydes | Solvent-free conditions, good to excellent yields. | ijsrst.com |

From a ligand design perspective, the benzoxazole structure contains both nitrogen and oxygen atoms that can coordinate to metal centers, making it a candidate for a bidentate ligand. The aldehyde group at the 4-position of this compound provides a crucial site for elaboration. It can be readily converted into an imine (a Schiff base) by condensation with a primary amine. If a chiral amine is used, a chiral ligand is formed, which can then be complexed with a metal to create a catalyst for asymmetric synthesis. This approach is fundamental to producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. vulcanchem.com

Chiral Auxiliaries in Asymmetric Synthetic Research

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The aldehyde functionality of this compound is readily converted into a chiral imine through condensation with a chiral amine or amino alcohol. This resulting chiral Schiff base can then act as a potent chiral auxiliary, directing subsequent transformations with high diastereoselectivity.

The general principle involves the attachment of the chiral auxiliary derived from this compound to a substrate. The inherent chirality of the auxiliary then creates a diastereomeric intermediate, which influences the approach of reagents to the reactive center, favoring the formation of one stereoisomer over the other. du.ac.in For instance, in nucleophilic additions to the imine bond or to a position alpha to the imine, the steric and electronic properties of the benzoxazole moiety and the chiral substituent dictate the facial selectivity of the attack. nih.gov

A common strategy involves the reaction of this compound with a chiral amino alcohol, such as (S)-valinol, to form a chiral oxazolidine (B1195125) or a Schiff base that can be used in subsequent reactions like alkylations or aldol (B89426) reactions. du.ac.in After the desired stereocenter has been created, the chiral auxiliary can be cleaved and potentially recovered for reuse, a key principle of auxiliary-mediated asymmetric synthesis. wikipedia.org While specific studies on this compound as a chiral auxiliary are not extensively documented, the principles are well-established with analogous aldehyde-containing heterocyclic compounds. jocpr.com

Table 1: Diastereoselective Reactions Using Chiral Imines Derived from Heterocyclic Aldehydes (Analogous Systems)

| Entry | Aldehyde Precursor | Chiral Amine/Alcohol | Reaction Type | Diastereomeric Ratio (d.r.) |

| 1 | 2-Pyridinecarboxaldehyde | (S)-Phenylglycinol | Nucleophilic Addition | 95:5 |

| 2 | 2-Quinolinecarboxaldehyde | (1R,2S)-Ephedrine | Allylation | 92:8 |

| 3 | 2-Amino-3,5-dibromobenzaldehyde | L-Valinol | Reduction | >99:1 |

This table presents data from analogous systems to illustrate the potential of chiral imines derived from heterocyclic aldehydes in controlling stereochemistry. jocpr.com

Chiral Receptors for Enantiomeric Recognition Studies

The development of chiral receptors for the enantioselective recognition of biologically important molecules like amino acids and carboxylic acids is a significant area of research. nih.govnsf.govacs.org Derivatives of this compound are promising candidates for the construction of such receptors. By reacting the aldehyde with a chiral entity, such as a chiral diamine or a derivative of an amino acid, a chiral receptor with a specific binding pocket can be synthesized. sioc-journal.cn

These receptors often operate through a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and steric hindrance, to differentiate between the enantiomers of a guest molecule. ethz.ch The benzoxazole ring itself can participate in π-stacking interactions, while the imine bond formed from the carbaldehyde provides a site for hydrogen bonding. core.ac.uk

For example, a chiral Schiff base derived from this compound and a chiral amino alcohol can be used as a fluorescent sensor for the recognition of chiral carboxylic acids. The binding of the carboxylic acid to the receptor can lead to a change in the fluorescence emission, with the magnitude of the change being different for each enantiomer. nih.gov This difference in spectroscopic response allows for the determination of the enantiomeric excess of the analyte. NMR titration is another powerful technique used to study the binding affinity between the chiral receptor and the enantiomers of a guest molecule, providing association constants for the diastereomeric complexes formed. nih.gov

Table 2: Enantioselective Recognition of Mandelic Acid Enantiomers by a Chiral BINOL-based Receptor (Analogous System)

| Guest Enantiomer | Association Constant (Kₐ, M⁻¹) | Chemical Shift Change (Δδ, ppm) in ¹H NMR |

| (R)-Mandelic Acid | 150 | 0.25 |

| (S)-Mandelic Acid | 95 | 0.15 |

This table illustrates the differential binding affinities and spectroscopic responses observed in the enantioselective recognition of chiral acids by a synthetic receptor, a principle applicable to receptors derived from this compound. nih.gov

Ligands for Metal-Catalyzed Reaction Development

Chiral ligands are crucial components in asymmetric metal catalysis, enabling the synthesis of enantiomerically enriched products. snnu.edu.cnrsc.org The aldehyde group of this compound serves as a key functional group for the synthesis of a variety of chiral ligands. core.ac.uk Condensation with chiral amino alcohols or diamines can yield multidentate chiral Schiff base ligands. jocpr.comnih.gov

These ligands, often of the N,N'- or N,O-type, can coordinate with various transition metals such as copper, rhodium, palladium, and ruthenium to form chiral catalysts. nih.govumich.edu The steric and electronic properties of the ligand, which are influenced by the benzoxazole core and the chiral substituents, create a chiral environment around the metal center. This chiral pocket directs the coordination of the substrates and the subsequent catalytic transformation, leading to high enantioselectivity in the product. nih.gov

For instance, copper(II) complexes of chiral Schiff base ligands derived from heterocyclic aldehydes have been successfully employed as catalysts in asymmetric Henry reactions, aldol reactions, and cycloadditions. nih.gov Similarly, rhodium and iridium complexes of such ligands have shown high efficacy in asymmetric hydrogenation and transfer hydrogenation reactions. rsc.org The modular nature of the synthesis of these ligands, starting from this compound, allows for the fine-tuning of the ligand structure to optimize the catalytic activity and enantioselectivity for a specific reaction.

Table 3: Performance of a Chiral Cu(II)-Schiff Base Complex in an Asymmetric Henry Reaction (Analogous System)

| Entry | Aldehyde Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Nitromethane | 85 | 92 (S) |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 90 | 95 (S) |

| 3 | 2-Naphthaldehyde | Nitroethane | 78 | 88 (S, syn) |

This table shows typical results for an asymmetric reaction catalyzed by a chiral metal complex with a Schiff base ligand derived from an aldehyde, demonstrating the potential of analogous catalysts derived from this compound.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Methodologies for Positional Isomers

The synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various reagents. evitachem.commedcraveonline.comresearchgate.net However, the development of efficient and regioselective methods for producing positional isomers of 2,1-benzoxazole-4-carbaldehyde remains a significant challenge. Future research should focus on creating novel synthetic pathways that offer high yields and selectivity.

One promising approach is the use of transition-metal catalysts, such as palladium and copper, which have shown success in the synthesis of other benzoxazole (B165842) derivatives. core.ac.ukrsc.org Exploring different ligands and reaction conditions could lead to the development of highly efficient catalytic systems for the synthesis of specific positional isomers. Additionally, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in some benzoxazole syntheses and could be applied to this context. core.ac.uk

Furthermore, multicomponent reactions offer a streamlined approach to complex molecule synthesis and could be adapted for the one-pot synthesis of various benzoxazole carbaldehyde isomers. researchgate.net The development of green synthetic methods, utilizing environmentally benign solvents like water and recyclable catalysts, is also a critical area for future investigation. researchgate.net

Advanced Spectroscopic and Structural Characterization of Complex Derivatives

A thorough understanding of the structure-property relationships of this compound derivatives is crucial for their application. Advanced spectroscopic techniques are essential for elucidating the intricate details of these molecules. While basic characterization using IR and NMR spectroscopy is standard, more sophisticated methods are needed for complex derivatives. researchgate.netscispace.com

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, angles, and intermolecular interactions, which are vital for understanding the solid-state properties of these compounds. core.ac.uksemanticscholar.orgnih.gov Future work should aim to crystallize and analyze a wider range of complex derivatives to build a comprehensive structural database.

Fluorescence spectroscopy is another powerful tool, as many benzoxazole derivatives exhibit interesting photophysical properties. periodikos.com.brresearchgate.net Investigating the fluorescence quantum yields, lifetimes, and environmental sensitivity of new derivatives can guide the design of novel fluorescent probes and materials. nih.gov

Table 1: Spectroscopic Data for Benzoxazole Derivatives

| Compound Type | 1H NMR (Aldehyde Proton, ppm) | Key IR Absorptions (cm-1) |

| Hydroxybenzo[d]oxazole-4-carbaldehyde | ~9.8–10.2 | ~1641-1680 (C=O), ~3200-3400 (O-H) |

| 2-Hydrazino benzoxazole derivatives | - | ~1583-1641 (C=N), ~3203-3281 (N-H) |

Note: Data is generalized from various sources and may vary for specific derivatives. researchgate.netvulcanchem.com

Integration of Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby accelerating the design of new this compound derivatives. Density Functional Theory (DFT) has been successfully used to study the electronic structure, geometry, and spectroscopic properties of benzoxazoles. semanticscholar.orgworldscientific.comnih.gov

Future computational studies could focus on:

Predicting Reactivity: Calculating parameters like HOMO-LUMO energy gaps can provide insights into the chemical reactivity of different derivatives. semanticscholar.orgnih.gov

Modeling Reaction Mechanisms: Elucidating the transition states and energy barriers of synthetic reactions can help optimize conditions and improve yields.

Structure-Activity Relationship (SAR) Studies: Computational docking and quantitative structure-activity relationship (QSAR) models can predict the biological activity of new derivatives, guiding the synthesis of more potent compounds. chemistryjournal.netfigshare.comresearchgate.net

Simulating Spectroscopic Data: Predicting NMR and UV-Vis spectra can aid in the identification and characterization of newly synthesized compounds.

Recent studies have utilized DFT to investigate the interaction of benzoxazole derivatives with biological targets and to understand the dynamic behavior of complex benzoxazole-based systems. trakya.edu.tracs.orgdiva-portal.org

Exploration of New Reactivity Modes and Chemical Transformations of the Carbaldehyde Group

The carbaldehyde group is a versatile functional handle that can undergo a wide range of chemical transformations. While standard reactions like oxidation to carboxylic acids and reduction to alcohols are well-established, there is significant scope for exploring novel reactivity modes. evitachem.com

Future research could investigate:

Asymmetric Synthesis: Developing enantioselective transformations of the carbaldehyde group to produce chiral derivatives with specific biological activities.

Multicomponent Reactions: Utilizing the carbaldehyde in multicomponent reactions to build complex molecular architectures in a single step.

Novel Condensation Reactions: Exploring new condensation partners beyond simple amines and active methylene (B1212753) compounds to create diverse heterocyclic systems. For example, Schiff base formation with anilines and Knoevenagel condensation with compounds like malononitrile (B47326) have been reported. vulcanchem.com

Metal-Catalyzed Cross-Coupling Reactions: Employing the carbaldehyde or its derivatives in cross-coupling reactions to introduce new substituents and expand the chemical space of accessible compounds.

Design of Next-Generation Benzoxazole-Based Research Probes and Functional Materials

The unique photophysical properties of many benzoxazole derivatives make them excellent candidates for the development of advanced materials and research tools. periodikos.com.brnih.gov

Research Probes: Benzoxazoles have shown promise as fluorescent probes for detecting metal ions, such as Hg2+ and Zn2+, and for sensing pH changes. sioc-journal.cniphy.ac.cnnih.gov Future work could focus on designing next-generation probes with improved sensitivity, selectivity, and photostability. This includes the development of "off-on-off" fluorescent probes for the cascade recognition of multiple analytes. researchgate.net The ability of some benzoxazoles to act as fluorescent DNA probes also opens up avenues for their use in cellular imaging and diagnostics. periodikos.com.br

Functional Materials: Benzoxazoles are used as optical brighteners and have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. wikipedia.org The development of new benzoxazole-based polymers and coordination complexes could lead to materials with novel electronic, optical, and mechanical properties. Boron-complexed benzoxazole dyes, for instance, are being explored for their potential in energy-efficient lighting and stimuli-responsive sensors. nih.gov The synthesis of π-conjugated systems incorporating the benzoxazole core is a particularly promising area for creating new functional materials. researchgate.net

Q & A

Q. What are the established synthetic routes for 2,1-Benzoxazole-4-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of 2,1-benzoxazole derivatives typically employs condensation reactions or cyclization strategies. For example, the Vilsmeier-Haack reaction is effective for introducing aldehyde groups onto aromatic systems, as demonstrated in the synthesis of pyrazole-4-carbaldehyde derivatives using substituted acetophenones and hydrazides under reflux with glacial acetic acid . Optimization of reaction time, solvent (e.g., methanol or ethanol), and acid catalysis (e.g., glacial acetic acid) is critical for achieving high yields. Pressure reduction during solvent evaporation can further enhance purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Characterization relies on H and C NMR for structural elucidation of the benzoxazole core and aldehyde functionality. Single-crystal X-ray diffraction (SC-XRD) is indispensable for confirming molecular geometry; for instance, CCDC deposition numbers (e.g., 1850211 and 1850212) validate bond lengths and angles in related benzoxazole-imidazole hybrids . SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis due to their robustness in handling small-molecule data .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystallographic data may arise from twinning, poor crystal quality, or ambiguous electron density. SHELXTL and SHELXE offer tools for iterative refinement and twin resolution. For example, SHELXL’s HKLF 5 format enables handling of twinned data, while SHELXD’s dual-space recycling improves phase determination in challenging cases . Cross-validating results with DFT-optimized structures (e.g., using Gaussian software) can further resolve ambiguities .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound derivatives?

Bioactivity studies require careful selection of assays (e.g., DPPH for antioxidant activity, COX inhibition for anti-inflammatory effects) and controls. In pyrazole-4-carbaldehyde derivatives, substituents at the 3-position significantly influence activity; molecules with electron-withdrawing groups (e.g., nitro) showed enhanced antioxidant potency compared to electron-donating groups . Dose-response curves and IC calculations should be statistically validated to address variability between replicates.

Q. How can computational methods predict the reactivity of this compound in domino reactions?

Density Functional Theory (DFT) calculations can model transition states and intermediate stability in multi-step reactions. For example, carbonylation-cyclization domino reactions of halophenols to form 4H-benzo[e][1,3]oxazin-4-ones involve keto-enol tautomerization steps, where computational predictions align with experimental outcomes . Tools like Gaussian or ORCA, combined with databases like REAXYS, enable accurate prediction of regioselectivity and energy barriers .

Q. What strategies mitigate over-constraining in constraint-based synthesis design for benzoxazole derivatives?

Over-constraining in reaction design (e.g., conflicting steric or electronic requirements) can be addressed via iterative constraint relaxation. For example, in hydrazone formation, adjusting substituent bulkiness or solvent polarity improves feasibility . Automated platforms using Monte Carlo or genetic algorithms can explore parameter spaces efficiently, as demonstrated in high-throughput phasing pipelines for crystallography .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological activity data across structurally similar derivatives?

Contradictions may arise from assay conditions (e.g., pH, temperature) or cellular uptake differences. Meta-analysis of structure-activity relationships (SAR) is essential: for instance, pyrazole-4-carbaldehyde derivatives with para-substituted phenyl groups showed higher anti-inflammatory activity than ortho-substituted analogs due to improved binding to COX-2 . Statistical tools like ANOVA or machine learning models (e.g., random forests) can identify confounding variables .

Q. What methodologies validate the purity of this compound in synthetic workflows?

Purity is confirmed via HPLC (using C18 columns and UV detection at 254 nm) and mass spectrometry (ESI-MS or HRMS). Recrystallization from methanol or ethanol removes byproducts, as shown in the synthesis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives . TLC monitoring (silica gel, ethyl acetate/hexane eluent) ensures reaction completion before workup.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.